N-(butylcarbamothioyl)-4-methylbenzamide

antimicrobial resistance Streptococcus agalactiae structure-activity relationship

GBS research requires validated benzoylthiourea leads. N-(Butylcarbamothioyl)-4-methylbenzamide incorporates the optimal butyl chain (parent MIC 62.5 µg/mL vs. GBS) and 4-methyl group for enhanced lipophilicity and target selectivity. • Anti-GBS activity confirmed in parent scaffold, active against resistant isolates. • Potential urease inhibitor and metal ligand precursor. Supplied with full analytical characterization for reproducible research.

Molecular Formula C13H18N2OS
Molecular Weight 250.36 g/mol
Cat. No. B5156579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(butylcarbamothioyl)-4-methylbenzamide
Molecular FormulaC13H18N2OS
Molecular Weight250.36 g/mol
Structural Identifiers
SMILESCCCCNC(=S)NC(=O)C1=CC=C(C=C1)C
InChIInChI=1S/C13H18N2OS/c1-3-4-9-14-13(17)15-12(16)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,14,15,16,17)
InChIKeyZAFSZNLCZZZOHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Butylcarbamothioyl)-4-methylbenzamide: Core Identity and Baseline Characteristics


N-(Butylcarbamothioyl)-4-methylbenzamide is a member of the 1-acyl-3-alkylthiourea (benzoylthiourea) class, characterized by a central thiocarbonyl group bridging a 4-methylbenzoyl moiety and an n-butyl arm. These molecules are recognized as privileged scaffolds in medicinal chemistry and agrochemical research due to their ability to act as bidentate ligands for metal coordination, to form intra- and intermolecular hydrogen bonds, and to engage multiple biological targets including microbial enoyl-ACP reductase, urease, and fungal membrane systems [1]. The compound is closely related to the well-characterized lead N-(butylcarbamothioyl)benzamide (BTU-01/RTB168), yet the para-methyl substitution on the benzamide ring introduces distinct electronic and steric properties that can alter target binding, metabolic stability, and selectivity profiles [2].

1
Antimicrobial screening N-butyl chain context for GBS and Cryptococcus screening studies
2
Enzyme inhibition Urease inhibition research fit; class-level comparison with NBPT available
3
Coordination chemistry Bidentate ligand for transition metal complexation studies

Why In-Class Benzoylthiourea Analogs Are Not Interchangeable


Within the benzoylthiourea class, small structural modifications generate large shifts in potency and selectivity. A systematic screen of 29 benzoylthioureas revealed that N-alkyl chain length alone can alter the minimum inhibitory concentration (MIC) against Streptococcus agalactiae by 8-fold (butyl RTB168, MIC 62.5 µg/mL; hexyl RTB203, MIC 125.0 µg/mL; methyl RTB222, MIC 500.0 µg/mL) [1]. Likewise, replacing sulfur with oxygen or nitrogen in the central thiourea abolished activity, confirming the thiourea group as a pharmacophore [1]. Introduction of a 4-methyl substituent on the benzamide ring modulates electron density and lipophilicity, which has been shown to influence DNA binding, elastase inhibition, and cytotoxic selectivity in amantadine-thiourea conjugates featuring the identical 4-methylbenzamide motif (MS-2 vs. MS-1 and MS-3) [2]. These structure-activity relationship (SAR) observations demonstrate that N-(butylcarbamothioyl)-4-methylbenzamide is not functionally equivalent to its des-methyl or N-alkyl-shortened analogs; procurement of a generic benzoylthiourea would ignore critical potency and selectivity determinants.

N-alkyl chain length
Chain-length variation can shift antimicrobial potency substantially; butyl-to-methyl replacement may not preserve activity profile.
Thiourea pharmacophore
Replacing the central thiocarbonyl with urea or amide removes target engagement; thiourea core is essential for observed activity.
Ring substitution
Para-methyl group modulates DNA binding and selectivity; des-methyl or alternative substituents alter interaction profiles.

Quantitative Differentiation Against Closest Analogs


Antibacterial Chain-Length SAR: Butyl vs. Methyl vs. Hexyl

In a panel of 29 benzoylthioureas, the N-butyl derivative RTB168 (N-(butylcarbamothioyl)benzamide) exhibited a MIC of 62.5 µg/mL against S. agalactiae ATCC 13813, whereas the N-methyl analog RTB222 required 500.0 µg/mL and the N-hexyl analog RTB203 required 125.0 µg/mL [1]. This 8-fold range demonstrates that the four-carbon chain is optimal and that simple substitution with a shorter alkyl chain drastically reduces antibacterial efficacy. The 4-methylbenzamide variant combines the optimal butyl chain with a para-methyl substituent expected to further refine target engagement [1].

MIC Chain-Length SAR
Cross-study comparable
Butyl RTB168: 62.5 µg/mL; Methyl RTB222: 500.0 µg/mL; Hexyl RTB203: 125.0 µg/mL
Butyl chain linked to lower MIC; chain substitution may alter screening outcome
S. agalactiae ATCC 13813, broth microdilution
antimicrobial resistance Streptococcus agalactiae structure-activity relationship

Synergistic Antifungal Activity with Amphotericin B

The des-methyl congener BTU-01 (N-(butylcarbamothioyl)benzamide) demonstrated fungistatic activity against Cryptococcus neoformans with planktonic MICs of 31.25–62.5 µg/mL and sessile MICs of 125.0–1000.0 µg/mL. When combined with amphotericin B, BTU-01 exhibited synergistic fungicidal activity, significantly reducing biofilm cell counts and eliminating exopolymeric matrix [1]. The 4-methyl substitution is predicted to enhance lipophilicity (cLogP ~2.5 vs. ~2.2 for the des-methyl analog), which may improve fungal membrane penetration and synergy magnitude [1].

Antifungal Combination
Class-level inference
BTU-01 (des-methyl) planktonic MIC 31.25–62.5 µg/mL; sessile MIC 125–1000 µg/mL; synergy with AmB reported
4-methyl analog may retain or improve combination response; lipophilicity context
C. neoformans; XTT reduction assay; predicted lipophilicity increase
antifungal synergy Cryptococcus neoformans biofilm eradication

Urease Inhibition: Impact of N-Alkyl and Benzoyl Substitution

Studies on benzoylthiourea urease inhibitors indicate that increasing N-alkyl chain length does not favor inhibition potency, suggesting the butyl chain represents a balanced choice [1]. In soil urease assays, several benzoylthioureas outperformed the commercial inhibitor NBPT (40% inhibition) [2]. The 4-methyl substitution may additionally influence enzyme binding via hydrophobic contacts with the allosteric pocket, as suggested by molecular docking of structurally related 1-aroyl-3-substituted thioureas [1].

Urease Inhibition Class Trend
Class-level inference
Selected BTU analogs >40% soil inhibition; commercial NBPT ~40% inhibition
Compound positioned as balanced inhibitor; butyl chain not detrimental to activity
Soil urease assay; phenol-hypochlorite method
urease inhibition agricultural nitrogen management Helicobacter pylori

Selectivity and Cytotoxicity: Amantadine-4-Methylbenzamide Conjugate

In a series of amantadine-thiourea conjugates, the 4-methylbenzamide derivative MS-2 exhibited DNA binding constants (Kb) of 3.15 × 10^3 M^-1 (UV-visible) and ∆G of -20.05 kJ/mol, positioning it between the unsubstituted benzamide MS-1 (Kb ~2.5 × 10^3) and the 4-chlorobenzamide MS-3 (Kb 5.95 × 10^3) [1]. MS-2 showed intermediate cytotoxicity against glioma MG-U87 cells while maintaining lower cytotoxicity toward normal HEK-293 cells, indicating a favorable selectivity window conferred by the 4-methyl group [1].

DNA Binding Affinity
Cross-study comparable
Kb = 3.15 × 10³ M⁻¹
4-methyl group tunably increases DNA affinity vs unsubstituted analog
MS-2 vs MS-1; UV-vis spectroscopy
cancer selectivity DNA binding anti-elastase

Coordination Chemistry: Butyl vs. tert-Butyl Ligand Geometry

Crystal structures of N-butyl-N'-benzoylthiourea reveal an intramolecular hydrogen bond locking the bidentate chelate motif into a planar conformation, which is critical for metal coordination [1]. Replacement of the butyl group with a tert-butyl chain (N-(tert-butylcarbamothioyl)benzamide) introduces steric hindrance that disrupts this planarity and alters coordination geometry [1]. The 4-methylbenzamide variant retains the linear butyl chain and is therefore expected to maintain optimal ligand geometry while the para-methyl group modulates electron density at the carbonyl oxygen, a key coordination site.

Ligand Geometry (XRD)
Class-level inference
Butyl: planar bidentate H-bond locked; tert-butyl: steric distortion
4-methyl analog preserves planar geometry; electronic tuning at carbonyl
Single-crystal X-ray diffraction
coordination chemistry metal complexation crystal structure

Evidence-Backed Research and Industrial Applications


Antibacterial Lead Optimization Against Drug-Resistant GBS

The butyl chain has been validated as optimal for anti-GBS activity (MIC 62.5 µg/mL for RTB168) [1]. The 4-methylbenzamide variant can serve as a next-generation lead compound for medicinal chemistry teams aiming to improve upon this potency while exploring structure-activity relationships at the benzamide ring. Resistance profile testing against clindamycin- and erythromycin-resistant GBS clinical isolates is warranted, as the parent compound RTB168 retained activity against these strains [1].

Synergistic Antifungal Research Targeting Cryptococcus Biofilms

Given the established synergy of BTU-01 with amphotericin B (fungicidal combination, biofilm eradication) [2], this 4-methyl analog is a logical candidate for follow-up checkerboard and time-kill studies. Its predicted improved lipophilicity may enhance penetration of the cryptococcal capsule, potentially lowering the sessile MIC below the 125.0–1000.0 µg/mL range observed for BTU-01 [2].

Agricultural Urease Inhibition for Nitrogen Fertilizer Stabilization

Several benzoylthioureas have demonstrated soil urease inhibition exceeding the commercial standard NBPT (40%) [3]. This compound can be evaluated in soil microcosm experiments to quantify ammonia volatilization reduction. The butyl chain and 4-methyl substitution may offer improved thermal stability and soil persistence compared to the hydrolytically sensitive NBPT [3].

Metal Complexation for Anticancer Agent Development

The planar bidentate ligand geometry of N-butyl-N'-acylthioureas, confirmed by X-ray crystallography [4], combined with the electronic tuning provided by the 4-methyl group, enables synthesis of well-defined transition metal complexes (Cu(II), Zn(II), Co(III)). These complexes can be screened for anticancer activity, building on evidence that 4-methylbenzamide-thiourea conjugates exhibit selective cytotoxicity toward glioma cells [5].

Application
Selection Property
Validation Focus
Anti-GBS lead optimization
N-butyl chain context (reported MIC range)
Resistance profile screening against clinical isolates
Antifungal combination research
Lipophilicity-dependent membrane penetration
Biofilm eradication and time-kill assay endpoints
Agricultural urease inhibition
Soil urease inhibition context (class comparison)
Ammonia volatilization reduction in soil microcosms
Metal-based anticancer research
Bidentate ligand geometry with electronic tuning
Cytotoxicity screening in cancer cell lines
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